molecular formula C7H7BrINO B12845039 4-Bromo-2-iodo-5-methoxyaniline

4-Bromo-2-iodo-5-methoxyaniline

Cat. No.: B12845039
M. Wt: 327.94 g/mol
InChI Key: HZQJXAHTQYNUEK-UHFFFAOYSA-N
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Description

4-Bromo-2-iodo-5-methoxyaniline is an organic compound with the molecular formula C7H7BrINO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by bromine, iodine, and methoxy groups

Preparation Methods

The synthesis of 4-Bromo-2-iodo-5-methoxyaniline typically involves multi-step reactions starting from simpler aniline derivatives. One common synthetic route includes:

    Nitration: The starting material, 4-methoxyaniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Halogenation: The amino group is protected, and the compound undergoes bromination and iodination to introduce the bromine and iodine atoms at the desired positions.

    Deprotection: The protecting group is removed to yield the final product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

4-Bromo-2-iodo-5-methoxyaniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted by other nucleophiles under appropriate conditions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.

    Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to form corresponding anilines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki, Heck, and Sonogashira couplings to form biaryl compounds or other complex structures.

Scientific Research Applications

4-Bromo-2-iodo-5-methoxyaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of probes for biological imaging and as a precursor for bioactive molecules.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-iodo-5-methoxyaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity to target proteins, making it a valuable scaffold in medicinal chemistry.

Comparison with Similar Compounds

Similar compounds to 4-Bromo-2-iodo-5-methoxyaniline include:

    4-Bromo-2-methoxyaniline: Lacks the iodine atom, making it less versatile in certain coupling reactions.

    2-Iodo-5-methoxyaniline: Lacks the bromine atom, which can affect its reactivity and applications.

    4-Iodo-2-methoxyaniline: Similar structure but different substitution pattern, leading to different chemical properties and applications.

This compound is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity and make it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C7H7BrINO

Molecular Weight

327.94 g/mol

IUPAC Name

4-bromo-2-iodo-5-methoxyaniline

InChI

InChI=1S/C7H7BrINO/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,10H2,1H3

InChI Key

HZQJXAHTQYNUEK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)N)I)Br

Origin of Product

United States

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